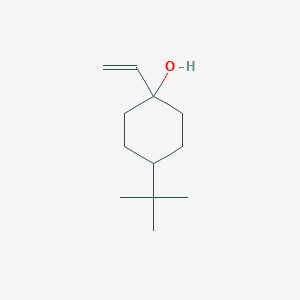

4-Tert-butyl-1-vinylcyclohexanol

Descripción

4-Tert-butyl-1-vinylcyclohexanol is a cyclohexanol derivative featuring a bulky tert-butyl group at the 4-position and a reactive vinyl group at the 1-position. Its molecular formula is C₁₂H₂₀O, with a molecular weight of 180.29 g/mol.

Propiedades

Fórmula molecular |

C12H22O |

|---|---|

Peso molecular |

182.30 g/mol |

Nombre IUPAC |

4-tert-butyl-1-ethenylcyclohexan-1-ol |

InChI |

InChI=1S/C12H22O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h5,10,13H,1,6-9H2,2-4H3 |

Clave InChI |

MRQOFONRJWNYSR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1CCC(CC1)(C=C)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Tert-butylcyclohexanol

- Molecular Formula : C₁₀H₂₀O

- Molecular Weight : 156.27 g/mol

- Substituents : tert-butyl (-C(CH₃)₃) and hydroxyl (-OH) groups.

- Key Properties :

- Exists as a mixture of cis and trans isomers due to steric effects of the tert-butyl group .

- Boiling point: ~250°C (estimated); used in fragrances and as an intermediate in organic synthesis .

- Safety: Classified with risk statements R23/25 (toxic if inhaled or swallowed) and R50/53 (toxic to aquatic life) .

Comparison: The absence of the vinyl group in 4-tert-butylcyclohexanol reduces its reactivity toward addition or polymerization. Its primary applications lie in industrial intermediates, whereas 4-Tert-butyl-1-vinylcyclohexanol’s vinyl group expands its utility in polymer chemistry or cross-coupling reactions.

4-Tert-butyl-1-vinylcyclohex-1-ene

- Molecular Formula : C₁₂H₁₈

- Molecular Weight : 162.27 g/mol

- Substituents : tert-butyl and vinyl groups.

- Key Properties: Synthesized via dehydration of 4-Tert-butyl-1-vinylcyclohexanol or directly from 4-tert-butylcyclohexanone using vinyl Grignard reagents . Non-polar, with applications as a precursor for alkene functionalization (e.g., epoxidation or hydrohalogenation).

Comparison :

The absence of the hydroxyl group in this compound lowers its polarity and eliminates hydrogen-bonding capability. This makes 4-Tert-butyl-1-vinylcyclohex-1-ene more suitable for hydrophobic matrices, whereas the alcohol derivative is better suited for polar reaction environments.

(4-Tert-butylcyclohexyl)methanol

- Molecular Formula : C₁₁H₂₂O

- Molecular Weight : 170.29 g/mol

- Substituents : tert-butyl and hydroxymethyl (-CH₂OH) groups.

- Key Properties :

Comparison: The hydroxymethyl group in this compound offers different reactivity compared to the vinyl group in 4-Tert-butyl-1-vinylcyclohexanol. While both compounds have hydroxyl groups, the vinyl substituent provides π-bond conjugation, enabling radical or electrophilic additions.

Data Table: Comparative Analysis

Research Findings and Implications

- Steric and Electronic Effects : The tert-butyl group in all compounds imposes significant steric hindrance, favoring equatorial conformations in cyclohexane rings. This effect is critical in determining reaction pathways and selectivity .

- Reactivity of Vinyl vs. Hydroxyl Groups: The vinyl group in 4-Tert-butyl-1-vinylcyclohexanol enables unique reactivity, such as participation in Diels-Alder reactions or radical polymerizations, which are absent in hydroxyl- or hydroxymethyl-substituted analogs .

- Safety and Handling: Compounds like 4-tert-butylcyclohexanol require careful handling due to toxicity (R23/25), whereas vinyl derivatives may pose flammability risks .

Notes

Data Limitations: Direct studies on 4-Tert-butyl-1-vinylcyclohexanol are sparse; properties are inferred from analogous compounds.

Synthesis Gaps: The synthesis pathway for 4-Tert-butyl-1-vinylcyclohexanol is hypothesized based on Grignard chemistry but requires experimental validation .

Safety Considerations : Hazards for the vinyl derivative may include flammability (due to the vinyl group) and toxicity, warranting further risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.